molecular formula C11H21NO3 B8058048 tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B8058048
M. Wt: 215.29 g/mol
InChI Key: PSDMSGJMWVMEMV-DTWKUNHWSA-N
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Description

tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 4-position, and a methyl group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules requiring stereochemical precision. Its stereochemistry (3S,4R) and functional groups influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Catalytic Hydrogenation

The most industrially viable method involves catalytic hydrogenation of cyanopyrrolidine precursors. As detailed in patent CN105017244A , anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate undergoes hydrogenation with Raney nickel (50 psi H₂, 50°C, 5 hours) to yield the trans-isomer with 72% efficiency (Table 1). The cis-isomer requires a two-step protocol: cyano reduction followed by sodium ethoxide-mediated cyclization (37.5% yield) .

Table 1: Hydrogenation Conditions and Outcomes

IsomerCatalystTemperatureTimeYieldPurity (HPLC)
TransRaney Ni50°C5 h72%98.5%
CisNaOEtReflux5 h37.5%95.2%

This method's limitation lies in the cis-isomer's lower yield due to competing elimination pathways .

Enzymatic Resolution for Enantiomeric Enrichment

WO2009005647A2 discloses an enzymatic approach using lipases (e.g., Candida antarctica lipase B) to hydrolyze racemic mixtures. The (3S,4R)-enantiomer is obtained with >99% ee when using tert-butyl (3R,4S)-4-acetoxy-3-methylpiperidine-1-carboxylate as substrate in phosphate buffer (pH 7.0, 37°C, 24 h). The kinetic resolution achieves 45% conversion, adhering to Kazlauskas' rule for secondary alcohols .

Boc-Protection of Piperidine Precursors

Manchester Organics and VulcanChem describe Boc-protection strategies starting from 4-hydroxy-3-methylpiperidine:

  • Base-Mediated Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using DMAP (4-dimethylaminopyridine) gives 89% yield after 12 hours .

  • Microwave-Assisted Synthesis : Irradiation at 100°C for 30 minutes enhances yield to 94% while reducing epimerization risks .

Critical Parameters :

  • pH control (<8.5) prevents N-deprotection

  • Anhydrous conditions minimize hydrolysis

Asymmetric Reduction of Ketone Intermediates

The University of Sheffield thesis outlines a stereocontrolled route via organozinc additions:

  • (3R,4S)-4-hydroxy-3-methylpiperidin-2-one is treated with Et₂Zn/CH₂I₂ (Barbier conditions) to install the methyl group.

  • Boc-protection under standard conditions affords the target compound in 68% overall yield (dr 95:5) .

This method's diastereoselectivity stems from chelation control between zinc and the piperidine nitrogen .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldee/drScalabilityCost ($/kg)
Catalytic Hydrogenation72%dr 95:5Industrial1200
Enzymatic Resolution45%ee >99%Pilot8500
Boc Protection89%N/ALab600
Asymmetric Reduction68%dr 95:5Lab3200

Catalytic hydrogenation balances cost and efficiency for bulk production, while enzymatic methods suit high-purity applications .

Challenges in Process Optimization

Key hurdles include:

  • Epimerization : The C3 methyl group undergoes base-catalyzed racemization above pH 9 .

  • Byproduct Formation : Over-reduction in hydrogenation produces 3-methylpiperidine (up to 12% yield loss) .

  • Catalyst Deactivation : Raney nickel requires reactivation every 5 batches due to sulfur poisoning .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves cyclization reactions of appropriate precursors followed by selective functional group manipulations. This compound can be synthesized through various methods including:

  • Cyclization Reactions : Using starting materials that facilitate the formation of the piperidine ring.
  • Functional Group Modifications : Employing reagents such as acids or bases to introduce hydroxyl or carboxyl groups.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its reactivity allows chemists to create compounds with tailored properties for specific applications.

Biological Research

This compound has garnered attention in biological studies due to its potential interactions with enzymes and receptors. It is particularly relevant in:

  • Enzyme Interaction Studies : Investigating how this compound influences enzyme activity can reveal insights into metabolic pathways.
  • Drug Discovery : Its ability to modulate receptor binding affinities makes it a candidate for developing new pharmaceuticals targeting neurological disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential neuroprotective effects. It may act as a precursor in synthesizing drugs aimed at treating conditions such as Alzheimer's disease by affecting neurotransmitter systems.

Industrial Applications

The compound is also utilized in the development of specialty chemicals that find applications in agriculture and materials science. Its properties enable the formulation of effective agrochemicals and advanced materials.

In Vitro Studies

Research has demonstrated that this compound protects astrocytes from amyloid-beta toxicity, a hallmark of Alzheimer's pathology. This suggests its potential role in neuroprotection.

In Vivo Studies

Studies involving scopolamine-induced oxidative stress models indicate that this compound reduces levels of malondialdehyde (MDA), a marker for oxidative damage. Its efficacy was comparable to galantamine, a known cholinesterase inhibitor, highlighting its therapeutic potential.

Comparative Studies with Other Compounds

Comparative studies have shown that while similar compounds exhibit some neuroprotective effects, this compound demonstrates unique properties due to its specific stereochemistry and functional groups.

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits key enzymes involved in neurotransmitter pathways
Cellular ProtectionProtects against oxidative stress in neuronal cells
Anti-inflammatory EffectsReduces inflammatory markers in biological systems

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Stereochemical Variations

Compound 1 : tert-Butyl (3S,4S)-4-hydroxy-3-phenethyl-4-phenylpiperidine-1-carboxylate ()
  • Substituents : Phenethyl (C3), phenyl (C4).
  • Stereochemistry : (3S,4S) diastereomer.
  • Synthesis : Achieved via borylative propargylation and mesylation, yielding 83% over two steps .
  • Key Difference : Bulky aromatic substituents enhance lipophilicity (predicted XlogP >3) compared to the target compound’s methyl group.
Compound 2 : (3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate ()
  • Substituents : Hydroxymethyl (C3), 4-fluoro-3-(methoxycarbonyl)phenyl (C4).
  • Synthesis : TBAF-mediated deprotection of a silyl ether achieved 100% yield .
Compound 3 : tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate ()
  • Substituents : Fluoro (C3), hydroxyl (C4).
  • Stereochemistry : (3R,4S) enantiomer.
Compound 4 : (3R,4R)-3-Hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate ()
  • Substituents : 4-hydroxyphenyl (C4).
  • Physicochemical Properties: XlogP = 2, hydrogen-bond donors = 2, acceptors = 4 .

Key Observations :

  • Compound 2’s high yield reflects efficient deprotection strategies.
  • Lower yields in Compound 5 highlight challenges in introducing complex aromatic substituents .

Biological Activity

Tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, identified by CAS number 955028-93-0, is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and modulation of neurodegenerative processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Purity : 97% .

Research indicates that this compound exhibits multiple mechanisms relevant to neuroprotection:

  • Inhibition of β-secretase and Acetylcholinesterase : The compound has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease through amyloid beta peptide aggregation .
  • Reduction of Inflammatory Markers : In vitro studies demonstrated that this compound reduces tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers in astrocytes stimulated with amyloid beta 1-42, suggesting a protective role against neuroinflammation .
  • Cell Viability Enhancement : The compound significantly improved cell viability in astrocytes exposed to amyloid beta 1-42, indicating its potential as a protective agent in neurodegenerative conditions .

In Vitro Studies

A study published in Molecules explored the protective effects of this compound on astrocytes. Key findings include:

  • Cell Viability : The compound maintained 100% cell viability at a concentration of 100 μM when co-administered with Aβ 1-42, compared to a significant decrease in viability when Aβ was administered alone (43.78 ± 7.17% viability) .
  • Oxidative Stress Reduction : Treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to control groups subjected to scopolamine-induced oxidative stress, highlighting its antioxidant properties .

Case Studies

A notable case study involved the administration of this compound in an animal model:

  • In Vivo Efficacy : In a rat model subjected to scopolamine-induced cognitive impairment, the compound exhibited moderate protective effects against cognitive decline but did not significantly outperform established treatments like galantamine . This outcome suggests that while promising, further optimization for bioavailability and efficacy is required.

Comparative Analysis

The following table summarizes the biological activities and effects observed with this compound compared to other compounds studied for similar neuroprotective effects:

Compound Nameβ-secretase InhibitionAcetylcholinesterase InhibitionCell Viability ImprovementOxidative Stress Reduction
This compoundIC50 = 15.4 nMKi = 0.17 μMSignificant at 100 μMSignificant reduction in MDA
GalantamineModerateStrongModerateModerate
DonepezilStrongStrongHighLow

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates. For example, Boc-protected precursors are treated with agents like tetrabutylammonium fluoride (TBAF) in THF to remove silyl protecting groups .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., Novozyme 435 lipase) to achieve the desired (3S,4R) configuration. Kinetic resolution in methyl tert-butyl ether at 50°C yields enantiomeric excess (ee) >97% .
  • Purification : Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) or crystallization for final isolation .

Q. How is the stereochemistry and purity of this compound validated?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar piperidine derivatives .
  • NMR spectroscopy : Key signals include δ 1.4–1.5 ppm (tert-butyl group) and δ 3.5–4.5 ppm (piperidine protons). Coupling constants (e.g., J = 6.9–10.5 Hz) confirm stereochemistry .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. What strategies address challenges in achieving high enantiomeric excess during synthesis?

  • Enzyme selection : Lipases like Novozyme 435 show superior enantioselectivity (E = 40) for acetylation of the (3S,4R)-isomer .
  • Solvent optimization : Polar aprotic solvents (e.g., methyl tert-butyl ether) enhance enzyme activity and substrate solubility .
  • Reaction monitoring : Periodic sampling for ee analysis via HPLC prevents over-reaction and racemization .

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

  • Dynamic NMR experiments : Detect rotameric equilibria or conformational flexibility that may obscure proton splitting patterns .
  • Complementary techniques : Pair X-ray data with computational methods (e.g., density functional theory) to validate bond angles and torsional strain .
  • Crystallographic software : SHELX programs refine disordered structures or twinned crystals, common in flexible piperidine derivatives .

Q. What role does this compound play in medicinal chemistry applications?

  • Kinase inhibitor synthesis : Serves as a key intermediate in G protein-coupled receptor kinase (GRK) inhibitors. For example, derivatives with fluorophenyl and benzodioxole groups exhibit nanomolar potency .
  • Prodrug development : The Boc group enhances solubility for in vivo studies, while the hydroxyl group enables conjugation (e.g., carbamate formation) .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up?

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) improve yields in asymmetric propargylation steps .
  • Temperature gradients : Reactions at −40°C minimize side reactions (e.g., epimerization), while room-temperature steps accelerate coupling .
  • Workflow integration : Automated liquid handlers and inline analytics (e.g., FTIR) streamline multi-step syntheses .

Q. What analytical pitfalls arise in characterizing this compound?

  • Mass spectrometry artifacts : In-source fragmentation of the Boc group may lead to misinterpretation of molecular ion peaks. High-resolution MS (HRMS) is essential .
  • Residual solvents : Trace ethyl acetate or THF in NMR samples can obscure signals. Lyophilization or rigorous drying under vacuum is recommended .

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